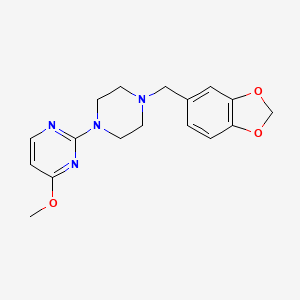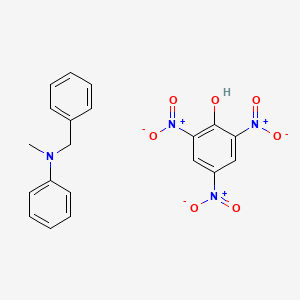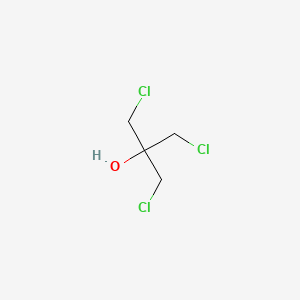
1,3-Dichloro-2-(chloromethyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(chloromethyl)propan-2-ol is a halogenated organic compound with the molecular formula C4H7Cl3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of multiple chlorine atoms and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(chloromethyl)propan-2-ol can be synthesized through several methods. One common method involves the chlorination of glycerol or its derivatives. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out at a temperature range of 0-50°C to ensure the selective chlorination of the hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(chloromethyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with different functional groups, such as alcohols, nitriles, or ethers.
Scientific Research Applications
1,3-Dichloro-2-(chloromethyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(chloromethyl)propan-2-ol involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
1,3-Dichloro-2-(chloromethyl)propan-2-ol can be compared with other similar compounds such as:
1,3-Dichloro-2-propanol: Similar structure but lacks the chloromethyl group.
2,2-Dichloropropanol: Contains two chlorine atoms on the same carbon atom.
1,3-Dibromo-2-propanol: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to the presence of three chlorine atoms and a hydroxyl group, which makes it highly reactive and versatile in chemical synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
5395-07-3 |
|---|---|
Molecular Formula |
C4H7Cl3O |
Molecular Weight |
177.45 g/mol |
IUPAC Name |
1,3-dichloro-2-(chloromethyl)propan-2-ol |
InChI |
InChI=1S/C4H7Cl3O/c5-1-4(8,2-6)3-7/h8H,1-3H2 |
InChI Key |
DGXYLTBOUTWFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)(CCl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)

![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
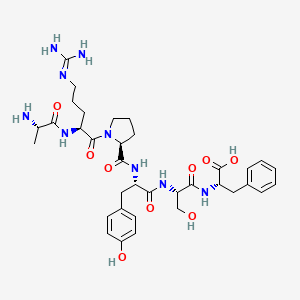
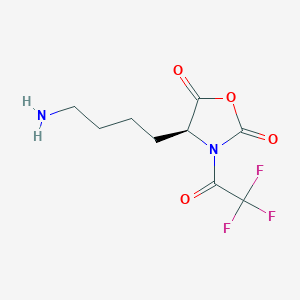
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
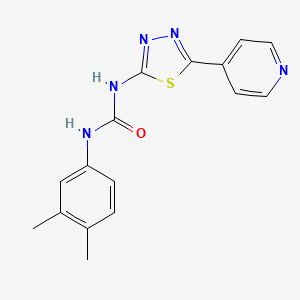
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
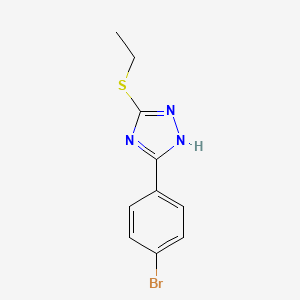
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
